INDY

Description

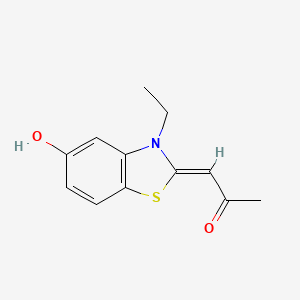

Structure

3D Structure

Properties

IUPAC Name |

(1Z)-1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-3-13-10-7-9(15)4-5-11(10)16-12(13)6-8(2)14/h4-7,15H,3H2,1-2H3/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSZJMUFYOAHFY-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=CC(=C2)O)S/C1=C\C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of the INDY Gene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a significant regulator of metabolism and longevity. This technical guide provides a comprehensive overview of the function of the INDY gene, its mammalian homolog SLC13A5, and its role as a plasma membrane transporter of Krebs cycle intermediates. We will delve into the molecular mechanisms by which INDY influences lifespan, its impact on cellular metabolism, and the experimental methodologies used to elucidate its function. This document synthesizes key findings, presents quantitative data in a structured format, and provides detailed diagrams of associated signaling pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

The INDY gene encodes a plasma membrane transporter with a high affinity for citrate and other dicarboxylate and tricarboxylate intermediates of the Krebs cycle.[1][2] Its name, an acronym for "I'm Not Dead Yet," reflects the remarkable observation that reduced expression of this gene can significantly extend the lifespan of organisms such as Drosophila melanogaster and Caenorhabditis elegans.[2][3] This effect is thought to mimic caloric restriction (CR), a well-established intervention for promoting longevity, by altering the metabolic state of the organism.[2][3] The mammalian homolog of INDY is SLC13A5, which also functions as a citrate transporter.[4][5] Understanding the function of INDY and its homologs holds promise for developing therapeutic strategies against age-related metabolic diseases.[2]

Molecular Function and Mechanism

INDY is a member of the solute carrier 13 (SLC13) family of transporters.[4] In Drosophila, INDY functions as a sodium-independent transporter, exchanging dicarboxylates for citrate across the plasma membrane.[3] In contrast, the mammalian homolog, SLC13A5 (also known as NaCT), is a sodium-coupled citrate transporter.[5]

The primary function of INDY is to transport Krebs cycle intermediates, particularly citrate, from the extracellular space into the cytoplasm.[1][2] Cytosolic citrate is a key metabolic node, influencing several fundamental cellular processes:

-

Fatty Acid Synthesis: Citrate is a precursor for acetyl-CoA in the cytoplasm, the primary building block for fatty acid synthesis.

-

Glycolysis/Gluconeogenesis: Citrate acts as an allosteric inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis, and an activator of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.

-

Energy Production: By modulating the availability of substrates for the Krebs cycle, INDY influences mitochondrial respiration and energy production.

Reduced INDY expression leads to lower intracellular citrate levels, which in turn is hypothesized to activate metabolic pathways that mimic a state of caloric restriction.[6] This includes a shift from energy storage to energy expenditure, increased mitochondrial biogenesis, and enhanced insulin sensitivity.[7]

Quantitative Data on INDY Function

Lifespan Extension

Mutations that reduce the expression of the Indy gene have been shown to significantly extend the lifespan of Drosophila melanogaster. The extent of this extension is dependent on the specific mutation and the genetic background of the flies.

| Organism/Model | Genetic Modification | Lifespan Extension (Median) | Reference |

| Drosophila melanogaster (Hk background) | Heterozygous for Indy206 | 52.0% (males), 57.0% (females) | [8] |

| Drosophila melanogaster (yw background) | Heterozygous for various Indy alleles | 10.7% - 34.4% | [8] |

| Drosophila melanogaster (Luckinbill long-lived background) | Heterozygous for Indy206 | 12% (males) | [8] |

Substrate Affinity of the INDY Transporter

Studies using Xenopus oocytes expressing the INDY protein have been instrumental in characterizing its substrate specificity and affinity.

| Substrate | Michaelis Constant (Km) | Notes |

| Citrate | High affinity | The primary substrate for the INDY transporter.[1][2] |

| Succinate | Transported | Also transported, but with different kinetics compared to citrate.[3] |

| Fumarate | Transported | Transported by the INDY protein.[3] |

| α-ketoglutarate | Transported | Transported by the INDY protein.[3] |

Note: Specific Km values from primary literature were not consistently available in the search results. The table reflects the relative affinities mentioned.

Tissue Expression of INDY and its Homologs

The expression of INDY and its mammalian homolog SLC13A5 is predominantly found in tissues with high metabolic activity.

| Organism | Tissues with High Expression | Reference |

| Drosophila melanogaster | Midgut, fat body, oenocytes (equivalent to liver) | [3] |

| Mammals (e.g., mice, rats) | Liver, brain, testis | [7] |

Signaling Pathways and Regulatory Networks

The metabolic changes induced by reduced INDY function are mediated through a complex network of signaling pathways. A key consequence of lower intracellular citrate is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Experimental Protocols

Generation of Indy Knockout Mice

The generation of mice with a targeted disruption of the mIndy (SLC13A5) gene is a crucial tool for studying its function in mammals. The general workflow involves homologous recombination in embryonic stem (ES) cells.

Methodology:

-

Targeting Vector Construction: A DNA construct is designed to replace a critical exon of the mIndy gene with a selectable marker (e.g., a neomycin resistance cassette). This construct contains regions of homology to the sequences flanking the target exon to facilitate homologous recombination.

-

ES Cell Transfection: The targeting vector is introduced into murine embryonic stem (ES) cells, typically via electroporation.

-

Selection of Targeted ES Cells: ES cells are cultured in the presence of a selection agent (e.g., neomycin). Only cells that have successfully integrated the targeting vector will survive. Further screening (e.g., by PCR or Southern blotting) is performed to identify clones where homologous recombination has occurred correctly.

-

Blastocyst Injection: The targeted ES cells are injected into a blastocyst from a donor mouse.

-

Generation of Chimeric Mice: The injected blastocysts are surgically transferred into the uterus of a pseudopregnant female mouse. The resulting offspring will be chimeras, composed of cells derived from both the host blastocyst and the genetically modified ES cells.

-

Breeding for Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, some of the offspring will be heterozygous for the mIndy knockout allele.

-

Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous knockout mice, which can then be used for phenotypic analysis.[9][10]

Immunocytochemistry for INDY Protein Localization

Immunocytochemistry (ICC) is used to visualize the subcellular localization of the INDY protein.

Methodology:

-

Cell Seeding and Fixation: Cells of interest (e.g., primary hepatocytes or cultured cells expressing tagged INDY) are grown on coverslips. The cells are then fixed with a solution like 4% paraformaldehyde in phosphate-buffered saline (PBS) to preserve their structure.

-

Permeabilization: If the target epitope is intracellular, the cell membrane is permeabilized using a detergent such as Triton X-100 to allow antibodies to access the cell interior.

-

Blocking: To prevent non-specific antibody binding, the cells are incubated in a blocking solution, typically containing normal serum from the species in which the secondary antibody was raised.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the INDY protein.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent DNA dye like DAPI. The coverslips are then mounted on microscope slides with an anti-fade mounting medium.

-

Imaging: The stained cells are visualized using a fluorescence microscope to determine the localization of the INDY protein.[11][12][13]

Substrate Transport Assays in Xenopus Oocytes

Xenopus laevis oocytes are a widely used system for expressing and functionally characterizing membrane transporters like INDY.

Methodology:

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus frog and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the INDY protein is synthesized in vitro and injected into the oocytes. Control oocytes are injected with water.

-

Protein Expression: The oocytes are incubated for several days to allow for the expression and insertion of the INDY transporter into the plasma membrane.

-

Uptake Assay: To measure substrate uptake, oocytes are incubated in a solution containing a radiolabeled substrate (e.g., [14C]-citrate). After a defined period, the oocytes are washed to remove extracellular radioactivity.

-

Quantification: The oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter. The rate of uptake is then calculated.

-

Kinetic Analysis: By performing uptake assays with varying concentrations of the substrate, the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax) can be determined.

Conclusion and Future Directions

The INDY gene and its mammalian homolog SLC13A5 are critical regulators of metabolism and longevity. Their function as plasma membrane citrate transporters places them at a crucial intersection of nutrient sensing, energy homeostasis, and aging. The striking observation that reducing INDY function can extend lifespan in a manner akin to caloric restriction has opened up new avenues for research into age-related diseases.

Future research should focus on several key areas:

-

Pharmacological Inhibition: The development of specific and potent small-molecule inhibitors of the mammalian INDY (SLC13A5) transporter could provide a novel therapeutic approach for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[14]

-

Tissue-Specific Roles: Further investigation into the tissue-specific functions of INDY will be crucial for understanding its diverse physiological roles and for developing targeted therapies.

-

Human Studies: While loss-of-function mutations in human SLC13A5 are associated with severe neurological disease, the metabolic consequences of more subtle variations in gene expression or activity in the general population warrant further investigation.[4]

References

- 1. INDY—From Flies to Worms, Mice, Rats, Non-Human Primates, and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]

- 3. sdbonline.org [sdbonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Drosophila INDY and Mammalian INDY: Major Differences in Transport Mechanism and Structural Features despite Mostly Similar Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deletion of the Mammalian INDY Homologue Mimics Aspects of Dietary Restriction and Protects Against Adiposity and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indy Mutations and Drosophila Longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ingenious Blog | What Is The Mouse Knockout Timeline? [genetargeting.com]

- 11. Immunocytochemistry protocol | Abcam [abcam.com]

- 12. health.uconn.edu [health.uconn.edu]

- 13. addgene.org [addgene.org]

- 14. Measurement of metabolic rate in Drosophila using respirometry. :: MPG.PuRe [pure.mpg.de]

The INDY Gene: A Central Regulator of Metabolism and Longevity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolic homeostasis and longevity. This technical guide provides a comprehensive overview of the INDY gene, its mammalian homolog SLC13A5, and their roles in metabolic regulation. We delve into the molecular mechanisms, associated signaling pathways, and the physiological consequences of altered INDY function. This document summarizes key quantitative data from pivotal studies, offers detailed experimental protocols for core research methodologies, and presents visual representations of the underlying biological processes to facilitate a deeper understanding of this intriguing gene and its potential as a therapeutic target.

Introduction

The INDY gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Its name, derived from a line in "Monty Python and the Holy Grail," reflects the dramatic lifespan extension observed in fruit flies with reduced INDY expression.[3] This phenotype is reminiscent of caloric restriction (CR), a well-established intervention for extending lifespan across various species.[4][5] Subsequent research has revealed that the metabolic reprogramming induced by reduced INDY activity—including enhanced insulin sensitivity, altered lipid metabolism, and increased mitochondrial biogenesis—underlies its effects on longevity.[2][6] The mammalian homolog, SLC13A5 (also known as mINDY), is primarily expressed in metabolically active tissues such as the liver and brain, suggesting a conserved role in metabolic regulation.[7][8] This guide will explore the multifaceted role of the INDY gene family in metabolic control, providing a technical resource for the scientific community.

Molecular Function and Mechanism

The INDY protein is a member of the solute carrier 13 (SLC13) family of dicarboxylate and tricarboxylate transporters.[7] In Drosophila, INDY functions as a sodium-independent anion exchanger, transporting citrate and other Krebs cycle intermediates across the plasma membrane.[9] By modulating the cytoplasmic pool of citrate, INDY influences a multitude of metabolic pathways. Cytosolic citrate is a key precursor for fatty acid synthesis and cholesterol production, and it also acts as an allosteric regulator of key glycolytic and gluconeogenic enzymes.[2][10]

Reduction in INDY function leads to a state of "pseudo-starvation" or a CR-like state at the cellular level.[11] This is characterized by lower intracellular citrate levels, which in turn leads to:

-

Reduced lipogenesis: Decreased availability of citrate for conversion to acetyl-CoA in the cytoplasm limits the synthesis of fatty acids and triglycerides.[4]

-

Increased fatty acid oxidation: Lower cytoplasmic citrate relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid import and subsequent β-oxidation.

-

Altered glucose metabolism: Changes in the levels of Krebs cycle intermediates can impact gluconeogenesis and glycolysis.[2]

-

Enhanced mitochondrial biogenesis: Reduced INDY activity has been shown to increase the number of mitochondria, a hallmark of the cellular response to low energy status.[6]

The mammalian homolog, SLC13A5, functions as a sodium-coupled citrate transporter.[12] Despite this mechanistic difference, its role in metabolic regulation appears to be largely conserved.[6]

Signaling Pathways

The metabolic effects of INDY are mediated through its influence on several key signaling pathways that govern cellular energy status and nutrient sensing.

Insulin Signaling Pathway

Reduced INDY expression has been shown to increase insulin sensitivity.[7] In Drosophila, flies with reduced Indy have lower levels of circulating insulin-like peptides (dILPs) and increased nuclear localization of the transcription factor FOXO, a key downstream effector of the insulin signaling pathway.[13] This indicates an attenuation of insulin signaling, a condition associated with longevity.

References

- 1. Dietary composition specifies consumption, obesity and lifespan in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indy Mutations and Drosophila Longevity [frontiersin.org]

- 3. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocols to Study Aging in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conditional tradeoffs between aging and organismal performance of Indy long-lived mutant flies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dornsife.usc.edu [dornsife.usc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Drosophila INDY and Mammalian INDY: Major Differences in Transport Mechanism and Structural Features despite Mostly Similar Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]

The INDY Gene: A Citrate Transporter at the Crossroads of Metabolism and Longevity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The I'm Not Dead Yet (INDY) gene, first identified in the fruit fly Drosophila melanogaster, encodes a plasma membrane transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] Groundbreaking research has revealed that mutations leading to a reduction in INDY expression can significantly extend the lifespan of flies and worms, sparking considerable interest in its role as a key regulator of metabolism and a potential therapeutic target for age-related diseases.[1][3][4] This technical guide provides a comprehensive overview of the INDY gene, its function as a citrate transporter, the experimental evidence supporting its role in metabolic regulation and longevity, and detailed protocols for key experimental assays.

Molecular Function: A Tale of Two Transport Mechanisms

While the role of INDY in transporting citrate is conserved across species, the underlying mechanism differs significantly between invertebrates and mammals.[5][6]

In Drosophila, INDY functions as a sodium-independent anion exchanger.[7] It facilitates the transport of dicarboxylates and the tricarboxylate citrate across the plasma membrane without being coupled to the electrochemical gradient of sodium ions.[7]

In contrast, the mammalian homolog of INDY, often referred to as NaCT or SLC13A5, is a sodium-dependent citrate transporter.[5] This means that the uptake of citrate into mammalian cells via mINDY/NaCT is coupled to the co-transport of sodium ions, a process driven by the sodium gradient across the cell membrane.[5] This fundamental difference in the transport mechanism has important implications for the physiological roles of INDY in different organisms.

INDY's Role in Cellular Metabolism

By modulating the levels of cytoplasmic citrate, INDY exerts a profound influence on several key metabolic pathways. Cytoplasmic citrate is a critical metabolic node, serving as a precursor for the synthesis of fatty acids and cholesterol.[2] It also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[8]

Reduction in INDY activity leads to lower intracellular citrate levels, which in turn mimics a state of caloric restriction.[3][4] This metabolic reprogramming is characterized by:

-

Reduced Lipogenesis: Lower cytoplasmic citrate limits the substrate for ATP-citrate lyase, the enzyme that converts citrate to acetyl-CoA, a key building block for fatty acid synthesis.[8]

-

Increased Fat Oxidation: Reduced INDY function is associated with an increase in the oxidation of fatty acids for energy production.[3]

-

Enhanced Insulin Sensitivity: Studies in both flies and mice have shown that reduced INDY expression leads to improved insulin sensitivity.[2][3]

-

Increased Mitochondrial Biogenesis: A reduction in INDY has been linked to an increase in the number of mitochondria, the powerhouses of the cell.[3]

These metabolic shifts are thought to be the primary drivers behind the observed extension in lifespan and the protection against age-related metabolic diseases, such as obesity and type 2 diabetes, in organisms with reduced INDY function.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the INDY gene.

Table 1: Effect of INDY Gene Manipulation on Lifespan in Drosophila melanogaster

| Genotype | Condition | Median Lifespan Extension (%) | Maximum Lifespan Extension (%) | Reference |

| Indy206 heterozygous | Normal Food | Up to 100% | Not Reported | [2] (Initial findings) |

| Indy heterozygous mutants | Normal Food | 14.0 - 34.4% (males) | Not Reported | [9] |

| Indy heterozygous mutants | Normal Food | 9.2 - 29.3% (females) | Not Reported | [9] |

| Wild-type | Caloric Restriction | Varies | Varies | [10] |

| Indy heterozygous | Caloric Restriction | Additive effects observed | Additive effects observed | [10] |

Note: Lifespan extension can be highly dependent on the specific mutation, genetic background, and environmental conditions. Some studies have reported conflicting results, highlighting the complexity of the interaction between the INDY gene and longevity.[11]

Table 2: Metabolic Effects of INDY/mINDY Knockout in Mice

| Parameter | Genotype | Diet | Observation | Reference |

| Body Weight | mINDY-KO | High-Fat | Protected from diet-induced obesity | [9] |

| Insulin Sensitivity | mINDY-KO | High-Fat | Protected from diet-induced insulin resistance | [9] |

| Adiposity | mINDY-KO | High-Fat | Protected against adiposity | [9] |

| Hepatic Steatosis | mINDY-KO | High-Fat | Protected from fat accumulation in the liver | [2] |

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to elucidate the function of the INDY gene.

Citrate Transport Assay in Xenopus laevis Oocytes

This assay is crucial for characterizing the transport properties of INDY and its homologs.

Methodology:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.

-

cRNA Injection: Inject healthy, stage V-VI oocytes with in vitro transcribed cRNA encoding the INDY transporter or a control (e.g., water). Incubate the oocytes for 2-3 days to allow for protein expression.

-

Uptake Assay:

-

Wash the oocytes in a sodium-free buffer (for Drosophila INDY) or a sodium-containing buffer (for mammalian NaCT).

-

Incubate the oocytes in a buffer containing radiolabeled [¹⁴C]-citrate for a defined period (e.g., 30 minutes).

-

To test for competitive inhibition, include a non-radiolabeled substrate (e.g., succinate, malate) in the incubation buffer.

-

To determine the sodium dependency of mammalian NaCT, replace sodium chloride with choline chloride in the buffer.

-

-

Washing and Lysis: Stop the uptake by washing the oocytes multiple times in ice-cold buffer to remove extracellular radiolabel. Lyse individual oocytes in a scintillation cocktail.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as picomoles of citrate transported per oocyte per hour. Compare the uptake in INDY-expressing oocytes to control oocytes to determine the specific transport activity.

Lifespan Analysis in Drosophila melanogaster

This experiment is fundamental to assessing the impact of INDY mutations on longevity.

Methodology:

-

Fly Stocks and Maintenance: Obtain fly stocks with specific Indy mutations (e.g., heterozygous or homozygous mutants) and appropriate wild-type controls with a similar genetic background. Maintain flies on a standard cornmeal-yeast-agar medium at a constant temperature (e.g., 25°C) and a 12:12 hour light:dark cycle.

-

Cohort Generation: Collect newly eclosed adult flies over a 24-hour period. Separate males and females under light CO₂ anesthesia.

-

Experimental Setup: Place a defined number of flies (e.g., 20-30) of the same sex and genotype into individual vials containing fresh food. Prepare multiple replicate vials for each genotype.

-

Survival Scoring: Transfer the flies to fresh food every 2-3 days and record the number of dead flies at each transfer. Continue this process until all flies have died.

-

Data Analysis:

-

Construct survival curves for each genotype using the Kaplan-Meier method.

-

Calculate the mean and median lifespan for each group.

-

Perform statistical analysis (e.g., log-rank test) to determine if there are significant differences in survival between the mutant and control groups.

-

Metabolic Flux Analysis

This technique allows for the quantitative analysis of the flow of metabolites through different metabolic pathways, providing insights into how INDY affects cellular metabolism.

Methodology:

-

Cell Culture: Culture cells with and without INDY expression (e.g., knockout or knockdown cell lines and their corresponding controls) in a defined medium.

-

Stable Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled substrate, such as [¹³C₆]-glucose or [¹³C₅]-glutamine.

-

Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular metabolites.

-

Mass Spectrometry Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distribution of key metabolites in pathways such as the TCA cycle and lipogenesis.

-

Flux Calculation: Use metabolic flux analysis software to calculate the relative or absolute fluxes through different metabolic reactions based on the mass isotopomer distribution data.

-

Data Interpretation: Compare the metabolic flux maps between the INDY-expressing and INDY-deficient cells to identify pathways that are significantly altered.

Visualizations

The following diagrams illustrate key concepts related to the INDY gene.

Caption: INDY-mediated citrate transport and its impact on key metabolic pathways.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Indy Gene Reaches Holy Grail Of Life Extension In Fruit Flies; Drugs Adding Years To People Predicted + | Bioworld | BioWorld [bioworld.com]

- 3. No Influence of Indy on Lifespan in Drosophila after Correction for Genetic and Cytoplasmic Background Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Summarizing What is Known of the INDY Longevity Gene in Flies – Fight Aging! [fightaging.org]

- 5. Frontiers | The role of INDY in metabolism, health and longevity [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Citrate Transporter INDY in Metabolism and Stem Cell Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lsi.princeton.edu [lsi.princeton.edu]

- 9. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drosophila INDY and Mammalian INDY: Major Differences in Transport Mechanism and Structural Features despite Mostly Similar Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to INDY Gene Homologues in C. elegans and Mice: From Longevity to Metabolic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a key regulator of metabolism and longevity. Its homologues in the nematode Caenorhabditis elegans (nac-2) and in mice (Slc13a5) function as transporters of citrate and other dicarboxylates, playing a crucial role in cellular energy balance. Reduction in the activity of these INDY homologues mimics a state of caloric restriction, leading to extended lifespan in invertebrates and protection against metabolic diseases in mammals. This technical guide provides a comprehensive overview of the function, signaling pathways, and experimental investigation of INDY homologues in C. elegans and mice. We present quantitative data from key studies, detailed experimental protocols for their functional analysis, and signaling pathway diagrams to facilitate further research and therapeutic development targeting this evolutionarily conserved pathway.

Introduction: The INDY Gene and Its Homologues

The INDY gene encodes a plasma membrane transporter for Krebs cycle intermediates, with a high affinity for citrate.[1] Its homologues are conserved across various species, including C. elegans (nac-2, for sodium-dependent dicarboxylate cotransporter 2) and mice (Slc13a5, also known as NaCT for sodium-dependent citrate transporter).[2] These transporters are predominantly expressed in tissues central to metabolism, such as the intestine and fat storage tissues in worms, and the liver, testis, and brain in mammals.[3][4]

Reduction in the expression of INDY homologues has been shown to extend lifespan in flies and worms and to confer a lean phenotype with improved insulin sensitivity in mice, effects that are reminiscent of caloric restriction.[2][4] This has positioned INDY and its homologues as promising targets for interventions aimed at promoting healthy aging and treating metabolic disorders like obesity and type 2 diabetes.[2][5]

Quantitative Phenotypic Analysis

The reduction of INDY homologue function leads to significant and quantifiable changes in lifespan and metabolic parameters.

Lifespan Extension in C. elegans

Knockdown of nac-2 expression in C. elegans via RNA interference (RNAi) has been shown to robustly extend lifespan.

| Strain | Intervention | Mean Lifespan Extension (%) | Key Findings | Reference |

| N2 (Wild-type) | nac-2 siRNA | 22 ± 3 | Lifespan extension is dependent on the energy sensor AMPK/aak-2. | [6] |

| TG38 (aak-2 mutant) | nac-2 siRNA | No significant extension | Demonstrates the necessity of AMPK signaling for nac-2-mediated longevity. | [6] |

Metabolic Phenotype in Slc13a5 Knockout Mice

Deletion of the Slc13a5 gene in mice results in a beneficial metabolic profile, particularly under conditions of a high-fat diet.

| Mouse Model | Diet | Body Weight | Fat Mass | Insulin Sensitivity | Hepatic Triglycerides | Key Findings | Reference |

| Slc13a5-/- | High-Fat | Reduced | Reduced | Increased | Reduced | Protection from diet-induced obesity and insulin resistance.[7] | [7] |

| Slc13a5-/- | Chow | No significant change | No significant change | No significant change | Reduced | Altered hepatic metabolism even on a standard diet. | [7] |

Signaling Pathways

The effects of reduced INDY homologue function are mediated through conserved signaling pathways that sense and respond to cellular energy status.

The nac-2/AAK-2 Pathway in C. elegans

In C. elegans, the lifespan-extending effects of reduced nac-2 are primarily mediated through the activation of AMP-activated protein kinase (AMPK), encoded by the aak-2 gene.[6] Reduced transport of citrate and other metabolites by NAC-2 is thought to lead to a lower intracellular energy state, increasing the AMP:ATP ratio and subsequently activating AAK-2. Activated AAK-2 then initiates downstream processes that promote longevity.

The Slc13a5/AMPK Pathway in Mice

A similar pathway is observed in mice, where deletion of Slc13a5 leads to the activation of hepatic AMPK.[7] This is associated with increased mitochondrial biogenesis and a shift towards fatty acid oxidation, contributing to the observed protection from metabolic disease.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of INDY homologue function.

C. elegans Lifespan Assay using RNAi

This protocol describes a standard method for assessing the effect of nac-2 knockdown on the lifespan of C. elegans.

Materials:

-

Nematode Growth Medium (NGM) plates containing ampicillin and IPTG.

-

E. coli HT115 strain transformed with either the L4440 empty vector (control) or a vector containing a nac-2 cDNA fragment for dsRNA expression.

-

Synchronized wild-type (N2) C. elegans.

-

Platinum wire worm pick.

-

Dissecting microscope.

Procedure:

-

Prepare RNAi Plates: Seed NGM plates with overnight cultures of the appropriate E. coli HT115 strain and allow the bacterial lawn to grow for 1-2 days at room temperature.

-

Synchronize Worms: Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.

-

Initiate RNAi Treatment: Plate the synchronized L1 larvae onto the prepared RNAi plates.

-

Lifespan Assay Setup: Once the worms reach the L4 larval stage, transfer individual worms to fresh RNAi plates (e.g., 10-20 worms per plate, with multiple replicate plates for each condition). This is considered Day 0 of the lifespan assay.

-

Scoring Survival: Every other day, score the worms for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

-

Censoring: Worms that die due to internal hatching ("bagging"), desiccation on the wall of the plate, or have a protruding vulva should be censored from the analysis.

-

Data Analysis: Record the number of dead, alive, and censored worms for each plate at each time point. Generate survival curves using the Kaplan-Meier method and compare them using the log-rank test.

Measurement of Fat Content in C. elegans using Oil Red O Staining

This method quantifies the neutral lipid content in worms, which is often altered by metabolic interventions.

Materials:

-

M9 buffer.

-

Paraformaldehyde (PFA).

-

Oil Red O staining solution.

-

Microscope with a digital camera.

-

Image analysis software (e.g., ImageJ).

Procedure:

-

Sample Collection: Collect synchronized populations of adult worms and wash them in M9 buffer.

-

Fixation: Fix the worms in a solution of PFA.

-

Staining: Incubate the fixed worms in a filtered Oil Red O staining solution.

-

Washing: Wash the stained worms to remove excess dye.

-

Imaging: Mount the worms on a slide and capture images using a microscope.

-

Quantification: Use image analysis software to measure the intensity of the red stain, which correlates with the amount of stored fat.

Generation of Slc13a5 Knockout Mice

Creating a null allele for Slc13a5 is essential for studying its in vivo function in a mammalian system. This is typically achieved using CRISPR/Cas9 technology or by homologous recombination in embryonic stem (ES) cells.[8]

General Procedure (CRISPR/Cas9):

-

Design and Synthesize gRNAs: Design guide RNAs (gRNAs) that target a critical early exon of the Slc13a5 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.

-

Microinjection: Prepare a microinjection mix containing the gRNAs and Cas9 protein or mRNA. Inject this mixture into the cytoplasm or pronuclei of fertilized mouse oocytes.

-

Embryo Transfer: Transfer the injected oocytes into the oviducts of pseudopregnant female mice.

-

Founder Identification: Genotype the resulting pups by PCR amplification of the targeted region followed by sequencing to identify individuals carrying mutations in the Slc13a5 gene.

-

Germline Transmission and Colony Establishment: Breed the founder mice with wild-type mice to confirm germline transmission of the mutation. Subsequently, intercross heterozygous offspring to generate homozygous knockout mice.

Mouse Metabolic Phenotyping

A comprehensive metabolic assessment of Slc13a5 knockout mice is necessary to understand the physiological consequences of gene deletion.

Key Metabolic Tests:

-

Body Weight and Composition: Monitor body weight regularly and measure body composition (fat and lean mass) using techniques like DEXA or NMR.

-

Food Intake: Measure daily food consumption to determine if observed phenotypes are due to changes in appetite.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Assess glucose homeostasis and insulin sensitivity by challenging the mice with a glucose or insulin bolus and measuring blood glucose levels over time.

-

Indirect Calorimetry: Measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to determine the respiratory exchange ratio (RER) and energy expenditure.

-

Blood Chemistry: Analyze plasma levels of glucose, insulin, triglycerides, and cholesterol.

Hepatic Citrate Uptake Assay

This assay directly measures the function of the Slc13a5 transporter in isolated hepatocytes.

Materials:

-

Primary hepatocytes isolated from wild-type and Slc13a5 knockout mice.

-

[14C]-labeled citrate.

-

Scintillation counter.

Procedure:

-

Isolate Hepatocytes: Isolate primary hepatocytes from mouse livers using a collagenase perfusion method.

-

Initiate Uptake: Incubate the isolated hepatocytes with a buffer containing [14C]-citrate for a defined period.

-

Stop Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

-

Measure Radioactivity: Lyse the cells and measure the amount of incorporated [14C]-citrate using a scintillation counter.

-

Data Analysis: Compare the citrate uptake in hepatocytes from knockout mice to that of wild-type controls to determine the contribution of Slc13a5 to total hepatic citrate transport.[7]

AMPK Activation Assay by Western Blot

This protocol is used to determine the phosphorylation status of AMPK, which is indicative of its activation.

Materials:

-

Tissue or cell lysates.

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane.

-

Primary antibodies against total AMPK and phosphorylated AMPK (p-AMPK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from tissues (e.g., liver) or cells and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for total AMPK and p-AMPK. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for p-AMPK and total AMPK. The ratio of p-AMPK to total AMPK reflects the level of AMPK activation.

Drug Development Implications

The conservation of the INDY/SLC13A5 pathway and its role in metabolic health make it an attractive target for drug development. Inhibition of SLC13A5 could offer a novel therapeutic approach for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[9] Small molecule inhibitors of SLC13A5 have been developed and are being investigated for their potential to replicate the beneficial metabolic effects observed in genetic knockout models.[10] Furthermore, Mendelian randomization studies in human populations suggest that lower SLC13A5 function is associated with improved kidney function, providing further evidence for the therapeutic potential of targeting this transporter.[11]

Conclusion

The study of INDY gene homologues in model organisms like C. elegans and mice has provided profound insights into the fundamental mechanisms linking metabolism and aging. The data clearly demonstrate that reducing the function of these citrate transporters can extend lifespan in invertebrates and promote metabolic health in mammals. The detailed experimental protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating further exploration of this promising therapeutic target and accelerating the development of novel interventions for age-related and metabolic diseases.

References

- 1. Targeting Longevity Gene SLC13A5: A Novel Approach to Prevent Age-Related Bone Fragility and Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The growing research toolbox for SLC13A5 citrate transporter disorder: a rare disease with animal models, cell lines, an ongoing Natural History Study and an engaged patient advocacy organization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and Nile Red Staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects on Lifespan in C. elegans of RNAi of nac-2, nac-3, and daf-2 (22 °C) Lifespan analysis of the mutants subjected to bacteria-mediated RNAi in nonpreinduced and preinduced conditions (see text for details). N2 (wild-type) worms fed with L440 plasmid was used as a vector control. Three independent replicates of the experiments are shown. Log-Rank test Ï2 and p-values: [plos.figshare.com]

- 5. Knockdown of Indy/CeNac2 extends Caenorhabditis elegans life span by inducing AMPK/aak-2 - MDC Repository [edoc.mdc-berlin.de]

- 6. Rapid Lipid Quantification in Caenorhabditis elegans by Oil Red O and Nile Red Staining [en.bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. 071693 - Slc13a5 G219R KI/KO Strain Details [jax.org]

- 9. mdpi.com [mdpi.com]

- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 11. Oil Red O Staining for Lipid Content in Caenorhabditis elegans [bio-protocol.org]

An In-depth Technical Guide to the Mammalian Homolog of INDY, SLC13A5

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), the mammalian homolog of the Drosophila "I'm Not Dead Yet" (INDY) gene, is a sodium-dependent citrate transporter with a pivotal role in cellular metabolism. Expressed predominantly in the liver, brain, and testes, SLC13A5 facilitates the uptake of extracellular citrate, a key metabolic intermediate. Dysregulation of SLC13A5 is implicated in a spectrum of human diseases, ranging from metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and obesity to a severe neurological condition known as Early Infantile Epileptic Encephalopathy-25 (EIEE25). This technical guide provides a comprehensive overview of SLC13A5, detailing its molecular function, involvement in signaling pathways, and the metabolic consequences of its deficiency. We present quantitative data on its transport kinetics and the effects of its inhibition, alongside detailed protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating SLC13A5 as a therapeutic target.

Molecular Function and Characteristics

SLC13A5, also known as NaCT, is a plasma membrane cotransporter that mediates the influx of citrate from the extracellular space into the cytoplasm. This process is electrogenic, with a probable stoichiometry of four sodium ions (Na+) co-transported with each trivalent citrate molecule.[1] Cytosolic citrate is a critical node in cellular metabolism, serving as a precursor for the synthesis of fatty acids and cholesterol, and acting as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis.[2][3]

There are notable species-specific differences in the transporter's kinetics. Rodent SLC13A5 is a high-affinity, low-capacity transporter for citrate, with a Michaelis constant (Km) in the range of 20–40 µM.[4] In contrast, human SLC13A5 functions as a low-affinity, high-capacity transporter, with a Km for citrate of approximately 600 µM.[4] This disparity is physiologically significant given that normal plasma citrate concentrations are between 150–200 µM, suggesting that the human transporter is not saturated under normal conditions.[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to SLC13A5 function and the impact of its modulation.

Table 1: Kinetic Parameters of SLC13A5

| Species | Cell Type/System | Km (Citrate) | Vmax | Condition | Reference |

| Human | HepG2 cells | 0.48 ± 0.16 mM | 11.2 ± 1.4 nmol/30 min/mg protein | Control | [2] |

| Human | HepG2 cells | 0.74 ± 0.44 mM | 3.9 ± 1.4 nmol/30 min/mg protein | Metformin-treated | [2] |

| Human | HEK293 cells | ~600 µM | - | - | [4] |

| Rodent (Mouse, Rat) | - | ~20 µM | - | - | [4] |

Table 2: IC50 Values of SLC13A5 Inhibitors

| Inhibitor | Cell Line | IC50 | Reference |

| PF-06649298 | HEK-NaCT | 0.41 µM | [5] |

| PF-06649298 | Human Hepatocytes | 16.2 µM | [1] |

| PF-06761281 | HEK-NaCT | 0.51 µM | [6] |

| BI01383298 | HEK293-hSLC13A5 | 0.056 µM | [7] |

| BI01383298 | HepG2 | 0.024 µM | [7] |

Table 3: Metabolomic Changes in SLC13A5 Knockout (KO) Mice

| Tissue | Metabolite | Fold Change (KO vs. Wild-Type) | Reference |

| Liver | Bilirubin | 3.2-fold higher in liver than serum | [1] |

| Brain | Taurocholate | 7.92-fold higher in brain than serum | [1] |

| Liver | Fatty Acids | Proportionally elevated | [1] |

| Brain | Long/Very-long-chain Fatty Acids | Decreased | [1] |

Signaling Pathways and Regulation

The expression and activity of SLC13A5 are regulated by various signaling pathways, particularly in the liver.

Transcriptional Regulation by Nuclear Receptors

The transcription of the SLC13A5 gene is positively regulated by the nuclear receptors Pregnane X Receptor (PXR) and Aryl Hydrocarbon Receptor (AhR).[8] Ligand activation of these receptors leads to their translocation to the nucleus, where they bind to specific response elements in the SLC13A5 promoter, inducing its transcription.[4][8] For instance, the antiepileptic drug phenobarbital has been shown to induce SLC13A5 expression in human primary hepatocytes through a PXR-dependent mechanism.[4]

Regulation by Metformin

The first-line anti-diabetic drug, metformin, has been shown to inhibit the expression of SLC13A5 in HepG2 cells.[2][3] This effect is mediated through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits mTOR and reduces the phosphorylation of the transcription factor CREB.[3] The resulting decrease in cellular citrate levels is thought to contribute to metformin's anti-diabetic effects by stimulating glycolysis and inhibiting gluconeogenesis.[2][3]

Role in Disease

Metabolic Diseases

Elevated expression of SLC13A5 is associated with obesity and NAFLD.[9] Knockdown of Slc13a5 in mice protects against high-fat diet-induced obesity and improves hepatic insulin sensitivity.[3] This has led to the proposition that inhibiting SLC13A5 could be a therapeutic strategy for metabolic disorders.

Neurological Disorders

Loss-of-function mutations in the SLC13A5 gene are the cause of EIEE25, a severe neonatal epileptic encephalopathy.[10] This autosomal recessive disorder is characterized by seizures commencing within the first few days of life and profound developmental delay.[10] The neurological phenotype in humans is more severe than that observed in Slc13a5 knockout mice, a difference that may be attributable to the kinetic differences between the human and rodent transporters.[3][4]

Experimental Protocols

[14C]-Citrate Uptake Assay

This protocol is adapted from methodologies used to characterize SLC13A5 transport activity in cell lines.[11][12]

Materials:

-

HEK293 cells transiently or stably expressing human SLC13A5

-

Culture medium: DMEM/F-12 with 10% FBS

-

Poly-L-lysine coated 24-well plates

-

Transfection reagent (e.g., Lipofectamine)

-

NaCl buffer: 140 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

-

Choline buffer: 140 mM Choline Cl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4

-

[14C]-Citrate (e.g., PerkinElmer)

-

Unlabeled trisodium citrate

-

1% SDS solution

-

Scintillation cocktail and counter

Procedure:

-

Seed HEK293 cells onto poly-L-lysine coated 24-well plates.

-

If using transient expression, transfect cells with the SLC13A5 expression vector according to the manufacturer's protocol. Allow for protein expression for approximately 48 hours.

-

On the day of the assay, wash the cells twice with choline buffer.

-

To initiate the uptake, incubate the cells with 1 ml of sodium buffer (or choline buffer for Na+-independent uptake control) containing the desired concentration of unlabeled citrate and a tracer amount of [14C]-citrate (e.g., 100 µM total citrate with [14C]-citrate). For inhibitor studies, pre-incubate with the inhibitor in NaCl buffer for a specified time (e.g., 30 minutes) before adding the citrate-containing buffer.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle rocking.

-

To stop the uptake, aspirate the buffer and wash the cells four times with 2.5 ml of ice-cold choline buffer.

-

Lyse the cells by adding 0.4 ml of 1% SDS solution to each well.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the counts per minute (CPM) to the protein concentration of each well.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This protocol provides a framework for assessing mitochondrial function in SLC13A5 deficient cells, based on established methods for neuronal cultures.[7][13]

Materials:

-

SLC13A5 knockout and wild-type neuronal cells (e.g., iPSC-derived)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Seed SLC13A5 knockout and wild-type neurons into a Seahorse XF Cell Culture Microplate at an appropriate density.

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A for sequential injection.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell culture microplate into the analyzer and initiate the assay protocol.

-

The protocol will measure the basal oxygen consumption rate (OCR), followed by sequential injections of:

-

Oligomycin: to determine ATP-linked respiration.

-

FCCP: to measure maximal respiratory capacity.

-

Rotenone/Antimycin A: to quantify non-mitochondrial respiration.

-

-

Analyze the data to calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Deep Mutational Scanning

This protocol outlines the general steps for performing deep mutational scanning on SLC13A5 to assess the functional consequences of genetic variants.[13][14]

Procedure:

-

Library Generation: Create a library of all possible single amino acid substitutions in the SLC13A5 coding sequence using methods like saturation mutagenesis.

-

Vector Integration: Clone the variant library into a suitable expression vector.

-

Cellular Expression: Introduce the library into a host cell line (e.g., HEK293 cells) such that each cell expresses a single SLC13A5 variant.

-

Functional Selection: Apply a selective pressure that links SLC13A5 function to cell survival or a reporter signal. For example, high concentrations of extracellular citrate are toxic to cells with functional SLC13A5.

-

Population Sorting: Use fluorescence-activated cell sorting (FACS) to separate cells based on the functional readout (e.g., survival or reporter fluorescence).

-

Deep Sequencing: Extract DNA from the sorted cell populations and perform deep sequencing to determine the frequency of each SLC13A5 variant.

-

Data Analysis: Calculate a functional score for each variant based on its enrichment or depletion in the sorted populations. This provides a comprehensive map of the functional landscape of SLC13A5.

Drug Development and Future Directions

The dual role of SLC13A5 in metabolic and neurological diseases presents both opportunities and challenges for drug development.

Inhibitor Screening Workflow

A typical workflow for identifying and validating SLC13A5 inhibitors is as follows:

Therapeutic Potential

-

Metabolic Diseases: SLC13A5 inhibitors are being explored as potential treatments for NAFLD, type 2 diabetes, and obesity due to their ability to mimic the metabolic benefits of caloric restriction.

-

Neurological Diseases: For SLC13A5 deficiency, therapeutic strategies are more complex. Gene therapy to restore functional SLC13A5 in neurons is a potential long-term solution. Alternatively, understanding the precise downstream metabolic consequences of citrate dysregulation in the brain may reveal other druggable targets to alleviate the neurological symptoms.

Conclusion

SLC13A5 is a metabolically significant transporter with a clear and conserved role from flies to humans. Its position at the crossroads of energy metabolism and cellular biosynthesis makes it a compelling target for therapeutic intervention in a range of diseases. The contrasting phenotypes of SLC13A5 overactivity in metabolic disorders and deficiency in a severe epilepsy highlight the importance of tightly regulated citrate homeostasis. The experimental tools and protocols outlined in this guide provide a foundation for further research into the complex biology of SLC13A5 and for the development of novel therapeutics targeting this critical transporter.

References

- 1. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis [ouci.dntb.gov.ua]

- 3. Consequences of NaCT/SLC13A5/mINDY deficiency: good versus evil, separated only by the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver-Brain Axis for Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The citrate transporters SLC13A5 and SLC25A1 elicit different metabolic responses and phenotypes in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. scispace.com [scispace.com]

Unraveling the Expression Landscape of INDY (SLC13A5): A Technical Guide for Researchers

An In-depth Exploration of INDY Gene Expression Across Tissues, Detailed Methodologies for its Study, and a Visualization of its Regulatory Pathways.

Introduction

The I'm Not Dead Yet (INDY) gene, also known as Solute Carrier Family 13 Member 5 (SLC13A5), encodes a plasma membrane transporter for citrate and other tricarboxylic acid (TCA) cycle intermediates. Functionally, INDY is a key regulator of energy metabolism. Reduced expression of this gene has been linked to increased longevity and protection against metabolic diseases in various organisms. This technical guide provides a comprehensive overview of INDY gene expression in different human tissues, detailed experimental protocols for its analysis, and a visual representation of the key signaling pathways that govern its regulation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, aging, and related therapeutic areas.

Data Presentation: Quantitative Expression of INDY (SLC13A5)

The expression of the INDY gene varies significantly across different human tissues, with the highest levels typically observed in metabolically active tissues. The following tables summarize the quantitative expression data for both mRNA and protein levels, providing a comparative view of INDY's tissue distribution.

Table 1: INDY (SLC13A5) mRNA Expression in Human Tissues

This table presents the median mRNA expression levels of SLC13A5 in various human tissues, as reported by the Genotype-Tissue Expression (GTEx) portal. The expression is quantified in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Liver | 250.5 |

| Salivary Gland | 45.2 |

| Testis | 15.8 |

| Brain - Cerebellum | 5.2 |

| Kidney - Cortex | 4.8 |

| Adipose - Subcutaneous | 3.5 |

| Skeletal Muscle | 2.1 |

| Heart - Left Ventricle | 1.9 |

| Lung | 1.5 |

| Pancreas | 1.3 |

| Colon - Transverse | 1.1 |

| Spleen | 0.8 |

| Whole Blood | 0.3 |

Data sourced from the GTEx Portal on October 28, 2025.

Table 2: INDY (SLC13A5) Protein Abundance in Human Tissues

This table summarizes the protein abundance of INDY (SLC13A5) in various human tissues, based on data from ProteomicsDB and the Human Protein Atlas. Protein abundance is reported in parts per million (ppm).

| Tissue | Protein Abundance (ppm) | Data Source |

| Liver | High | Human Protein Atlas |

| Kidney | Medium | Human Protein Atlas |

| Testis | Medium | Human Protein Atlas |

| Brain | Low | Human Protein Atlas |

| Salivary Gland | Detected | ProteomicsDB |

| Pancreas | Detected | ProteomicsDB |

| Lung | Detected | ProteomicsDB |

| Adipose Tissue | Low | ProteomicsDB |

| Heart | Low | ProteomicsDB |

| Skeletal Muscle | Low | ProteomicsDB |

Note: "High," "Medium," and "Low" are qualitative descriptors from the Human Protein Atlas based on immunohistochemistry. "Detected" from ProteomicsDB indicates the presence of the protein in mass spectrometry data, with parts per million (ppm) values available on the source database.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study INDY gene expression. These protocols are based on established techniques and include specific reagents where possible.

Quantitative Real-Time PCR (qPCR) for SLC13A5 mRNA Expression

This protocol outlines the steps for quantifying SLC13A5 mRNA levels in a given tissue or cell sample.

a. RNA Extraction and cDNA Synthesis:

-

Homogenize tissue samples or lyse cells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

b. qPCR Reaction:

-

Prepare the qPCR reaction mix containing:

-

SYBR Green Master Mix (2X)

-

Forward Primer (10 µM)

-

Reverse Primer (10 µM)

-

cDNA template (diluted 1:10)

-

Nuclease-free water

-

-

Validated Human SLC13A5 Primers:

-

Forward: 5'-GAGCGGAAGAGGTTGTGTAAGG-3'

-

Reverse: 5'-CCAGGAAGCAAAGTTCACGAGG-3'

-

-

Perform qPCR using a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

Melt curve analysis to ensure product specificity.

-

-

Calculate relative expression levels using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting for INDY (SLC13A5) Protein Detection

This protocol describes the detection and quantification of INDY protein in tissue or cell lysates.

a. Protein Extraction and Quantification:

-

Lyse tissue or cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SLC13A5 overnight at 4°C.

-

Recommended Antibody: Rabbit polyclonal anti-SLC13A5 antibody (e.g., Novus Biologicals, NBP2-85736 or similar validated antibody).

-

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Immunohistochemistry (IHC) for INDY (SLC13A5) Tissue Localization

This protocol allows for the visualization of INDY protein expression and localization within tissue sections.

a. Tissue Preparation:

-

Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on charged slides.

b. Staining Procedure:

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate with the primary antibody against SLC13A5 overnight at 4°C.

-

Recommended Antibody: Rabbit polyclonal anti-SLC13A5 antibody validated for IHC.

-

-

Wash with a wash buffer (e.g., PBS).

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Image the slides using a bright-field microscope.

Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding to the SLC13A5 Promoter

This protocol is used to investigate the in vivo interaction of transcription factors with the promoter region of the SLC13A5 gene.

a. Cell Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear DNA into fragments of 200-1000 bp.

b. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin with an antibody specific to the transcription factor of interest (e.g., CREB, PXR, AhR, STAT3) or a negative control IgG overnight at 4°C.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

c. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

d. Analysis by qPCR:

-

Perform qPCR on the purified DNA using primers specific to the putative binding site in the SLC13A5 promoter.

-

Quantify the enrichment of the target DNA sequence relative to the input chromatin and the IgG control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key regulatory pathways of INDY expression and a typical experimental workflow for its analysis.

Signaling Pathways Regulating INDY (SLC13A5) Expression

The transcription of the SLC13A5 gene is regulated by several key signaling pathways that respond to hormonal, nutritional, and xenobiotic stimuli.

Caption: Regulation of INDY (SLC13A5) gene expression by key signaling pathways.

Experimental Workflow for Analyzing INDY (SLC13A5) Expression

This diagram illustrates a typical workflow for investigating INDY expression from sample collection to data analysis.

Caption: Workflow for INDY (SLC13A5) expression and regulation analysis.

Conclusion

This technical guide provides a comprehensive resource for researchers studying the INDY (SLC13A5) gene. The provided quantitative data offers a clear overview of its tissue-specific expression, while the detailed experimental protocols serve as a practical starting point for laboratory investigations. Furthermore, the visualized signaling pathways offer insights into the complex regulatory mechanisms governing INDY expression. As a critical player in cellular metabolism with implications for aging and disease, a thorough understanding of INDY's expression and regulation is paramount for the development of novel therapeutic strategies.

Evolutionary Conservation of the INDY Gene Pathway: A Technical Guide for Researchers

Executive Summary

The I'm Not Dead Yet (INDY) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolism and longevity. Its pathway is remarkably conserved across evolution, from invertebrates to mammals, making it a compelling target for therapeutic interventions aimed at metabolic diseases and age-related decline. This technical guide provides an in-depth overview of the evolutionary conservation of the INDY gene pathway, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental methodologies, and visualizes the associated signaling pathways to facilitate a comprehensive understanding of this pivotal metabolic regulator.

Introduction: The INDY Gene and its Function

The INDY gene encodes a plasma membrane transporter of Krebs cycle intermediates, with a particularly high affinity for citrate.[1][2] In invertebrates like Drosophila and Caenorhabditis elegans, reduced expression of the Indy gene leads to a significant extension of lifespan, an effect that mimics caloric restriction.[2][3] The mammalian homolog of the Indy gene is SLC13A5, which also encodes a sodium-coupled citrate transporter.[4] Across species, INDY is predominantly expressed in tissues central to metabolism, such as the fat body and midgut in flies, the intestinal tract in worms, and the liver and brain in mammals.[2]

Reduction in INDY function leads to a decrease in the cytoplasmic concentration of citrate. This has profound downstream effects on cellular metabolism, including:

-

Reduced de novo lipogenesis: Lower cytoplasmic citrate limits the substrate for ATP-citrate lyase, a key enzyme in fatty acid synthesis.

-

Increased insulin sensitivity: Studies in mice with reduced mIndy (Slc13a5) show enhanced insulin sensitivity.[4]

-

Enhanced mitochondrial biogenesis: Reduced INDY activity has been linked to increased mitochondrial biogenesis, partly through the activation of PGC-1α.[2]

-

Activation of AMP-activated protein kinase (AMPK): Lower intracellular energy status resulting from reduced citrate transport can activate AMPK, a central regulator of cellular energy homeostasis.

Quantitative Data on INDY Pathway Modulation

The effects of modulating the INDY gene pathway have been quantified across different species, primarily focusing on lifespan and metabolic parameters. The following tables summarize key findings from the literature.

Table 1: Lifespan Extension in Invertebrate Models

| Organism | Genotype/Treatment | Lifespan Extension (Median) | Reference(s) |

| Drosophila melanogaster | Indy206 heterozygous | 52.0% (males), 57.0% (females) | [5] |

| Drosophila melanogaster | Indy heterozygous (various alleles) | 15-80% | [6] |

| Caenorhabditis elegans | RNAi knockdown of nac-2 (INDY homolog) | ~22% | [7] |

| Caenorhabditis elegans | eat-2 mutant (caloric restriction model) | Up to 50% | [8] |

| Caenorhabditis elegans | daf-2 mutant (insulin/IGF-1 signaling) | >100% | [5] |

Table 2: Metabolic Effects of INDY/SLC13A5 Knockout in Mice

| Parameter | Genotype | Change Compared to Wild Type | Reference(s) |

| Hepatic Triglycerides | Slc13a5 knockout | Decreased | [9] |

| Plasma Citrate | Slc13a5 knockout | Increased (variable) | [4] |

| Cerebrospinal Fluid (CSF) Citrate | Slc13a5 knockout | Significantly Increased | [2][10] |

| Brain Tissue Citrate | Slc13a5 knockout | Altered (decreased in parahippocampal cortex) | [10] |

| Blood Glucose (Fasting) | Slc13a5 transgenic overexpression | Decreased | [11] |

| Blood β-hydroxybutyrate (Fasting) | Slc13a5 transgenic overexpression | Increased | [11] |

| Insulin Sensitivity | Slc13a5 knockout | Increased | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the INDY gene pathway.

Generation of Indy Mutant Drosophila

-

P-Element Mutagenesis: This classical method involves mobilizing a P transposable element to insert into the genome, potentially disrupting gene function.

-

Crosses: Cross a fly strain carrying a P-element with a strain that expresses the P-element transposase.

-

Screening: Screen the progeny for the desired phenotype (e.g., altered metabolism, extended lifespan) or use molecular methods to identify insertions within the Indy gene.

-

Excision: Imprecise excision of the P-element can be induced to create deletions in the flanking genomic DNA, potentially generating a null allele. PCR-based methods are used to screen for deletions in the Indy locus.

-

-

Homologous Recombination: This technique allows for precise gene targeting to create specific mutations or knockouts.

-

Donor Construct: A DNA construct is created containing a marker gene (e.g., white+) flanked by sequences homologous to the regions upstream and downstream of the Indy gene.

-

Injection: The donor construct is injected into Drosophila embryos.

-

Recombination Event: Homologous recombination between the donor construct and the endogenous Indy locus results in the replacement of the Indy gene with the marker gene.

-

Screening: Progeny are screened for the presence of the marker gene and the absence of the Indy gene, typically by PCR and Southern blotting.[7][12]

-

Lifespan Assays

-

Drosophila melanogaster

-

Cohort Generation: Collect newly eclosed adult flies and separate them by sex.

-

Housing: House flies in vials or cages containing standard fly food, maintaining a constant temperature and humidity.

-

Survival Scoring: Transfer flies to fresh food vials every 2-3 days and record the number of dead flies. Continue until all flies in the cohort have died.

-

Data Analysis: Generate survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of different genotypes.

-

-

Caenorhabditis elegans

-

Solid Media Assay:

-

Synchronization: Synchronize a population of worms by allowing adults to lay eggs for a few hours and then removing the adults.

-

Culture: Grow the synchronized population on Nematode Growth Medium (NGM) plates seeded with E. coli as a food source.

-

Survival Scoring: Starting from young adulthood, score the number of live and dead worms daily or every other day by gently prodding with a platinum wire.

-

Censoring: Censor worms that crawl off the plate or die from internal hatching ("bagging").

-

Data Analysis: Generate survival curves and perform statistical analysis.

-

-

Liquid Culture Assay:

-

Synchronization: Synchronize worms as described above.

-

Culture: Dispense synchronized L1 larvae into 96-well plates containing S-medium, E. coli, and a DNA synthesis inhibitor (e.g., FUDR) to prevent progeny production.[1]

-

Survival Scoring: Score survival at regular intervals by observing movement. Automated systems can be used for high-throughput screening.[1]

-

-

Metabolic Assessment in Mice

-

Measurement of Hepatic Triglyceride Content:

-

Tissue Homogenization: Homogenize a known weight of frozen liver tissue in a 2:1 chloroform:methanol solution.[13]

-

Lipid Extraction: Add a salt solution to the homogenate to separate the mixture into two phases. The lower phase contains the lipids.[13]

-

Evaporation and Reconstitution: Evaporate an aliquot of the chloroform layer to dryness under nitrogen and reconstitute the lipids in isopropanol.[13]

-

Quantification: Use a commercial colorimetric or fluorometric assay kit to measure the triglyceride concentration.[6][14]

-

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold standard for assessing insulin sensitivity.

-